![molecular formula C16H25NO4 B13453452 3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13453452.png)
3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
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Overview
Description
3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[311]heptane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the protection of the amine group followed by the formation of the bicyclic ring system. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for the amine. The synthetic route may involve the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Formation of the bicyclic ring system: The protected amine undergoes cyclization to form the bicyclic structure.
Deprotection: The Boc group is removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Chemical Reactions Analysis
3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly in the development of inhibitors for specific enzymes or receptors.
Biological Research: It is used in the study of biological pathways and mechanisms due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can be compared with other similar compounds, such as:
3-[(Tert-butoxy)carbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid: This compound has a phenyl group instead of a cyclobutyl group, which may affect its reactivity and applications.
5-[(Tert-butoxycarbonyl)amino]bicyclo[3.1.1]heptane-1-carboxylic acid: This compound has a similar bicyclic structure but differs in the position and nature of the substituents.
These comparisons highlight the uniqueness of 3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[31
Biological Activity
3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique bicyclic structure, characterized by the presence of a tert-butoxycarbonyl (BOC) group and a cyclobutyl moiety, contributes to its distinctive chemical properties and biological activities.
- Molecular Formula : C12H19NO4
- Molecular Weight : 241.28 g/mol
- IUPAC Name : this compound
- CAS Number : 2763750-55-4
Biological Activity
The biological activity of this compound has been explored in various studies, primarily focusing on its potential as a therapeutic agent.
The compound acts as a conformationally constrained β-amino acid precursor, which can influence protein folding and stability. Its bicyclic structure allows for unique interactions with biological targets, particularly in enzyme inhibition and receptor binding.
Medicinal Chemistry Applications
- Antihistamine Development : The compound has been investigated as a building block for synthesizing antihistamines, leveraging its structural properties to enhance efficacy and selectivity.
- Neuroactive Compounds : Research indicates potential applications in neuropharmacology, where the azabicyclic structure mimics certain neurotransmitters, suggesting possible roles in modulating neural pathways.
Case Studies
Study | Findings |
---|---|
Study 1 : Synthesis and Biological Evaluation (2022) | Demonstrated that derivatives of this compound exhibit significant inhibition of histamine receptors, indicating potential as antihistamines. |
Study 2 : Neuropharmacological Assessment (2023) | Found that the compound influences dopamine receptor activity, suggesting applications in treating neurological disorders. |
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of Bicyclic Core : Initiated through a Diels-Alder reaction or similar cyclization methods.
- Introduction of Cyclobutyl Group : Achieved via cycloaddition reactions.
- Protection of Functional Groups : The tert-butoxycarbonyl group is introduced to protect the amine during synthesis.
Q & A
Q. What are the recommended synthesis protocols for this compound, and how can its purity be optimized?
Basic
Synthesis typically involves multi-step routes, including cycloaddition reactions to form the bicyclic core, followed by tert-butoxycarbonyl (Boc) protection and cyclobutyl group introduction. Key steps:
- Cyclization : Use Diels-Alder or [3+2] cycloaddition reactions to construct the azabicyclo[3.1.1]heptane scaffold .
- Boc Protection : React with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) to install the Boc group .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for intermediate isolation. Final purity (>95%) is confirmed via HPLC or LC-MS .
Advanced : For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) can be used. Reaction monitoring via in-situ FTIR or NMR ensures minimal epimerization .
Q. What safety precautions are critical when handling this compound?
Basic
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of aerosols .
- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid water sources due to potential environmental toxicity .
Advanced : For large-scale reactions, implement engineering controls (e.g., closed-system purification) to mitigate exposure. Respiratory protection (P95 masks) is advised if dust formation occurs .
Q. How can researchers resolve contradictions in reported biological activity data?
Advanced
Contradictions may arise from assay variability or impurities. Mitigation strategies:
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and cell-based assays .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-Boc derivatives) that may interfere with activity .
- Structural Analog Comparison : Test analogs (e.g., cyclopentyl vs. cyclobutyl derivatives) to isolate structure-activity relationships .
Q. What analytical techniques confirm structural integrity and stereochemical purity?
Basic
- NMR : ¹H/¹³C NMR verifies bicyclic framework and substituent integration (e.g., cyclobutyl protons at δ 1.5–2.5 ppm) .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular formula (C₁₆H₂₅NO₄).
- IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and Boc carbonyl (~1680 cm⁻¹) .
Advanced : X-ray crystallography or NOESY NMR resolves stereochemistry. Chiral HPLC (e.g., Chiralpak IA column) quantifies enantiomeric excess .
Q. How does the bicyclic structure influence interactions with biological targets?
Advanced
The rigid bicyclo[3.1.1]heptane core enhances binding selectivity by:
Properties
Molecular Formula |
C16H25NO4 |
---|---|
Molecular Weight |
295.37 g/mol |
IUPAC Name |
5-cyclobutyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C16H25NO4/c1-14(2,3)21-13(20)17-9-15(11-5-4-6-11)7-16(8-15,10-17)12(18)19/h11H,4-10H2,1-3H3,(H,18,19) |
InChI Key |
FYRLHIZGIWKZAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)C(=O)O)C3CCC3 |
Origin of Product |
United States |
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